13-Acetyl-9-dihydrobaccatin III
Description
Properties
Molecular Formula |
C33H42O12 |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26?,27-,28-,31+,32-,33+/m0/s1 |
InChI Key |
WPPPFZJNKLMYBW-KLFVOTOESA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Acetyl-9-dihydrobaccatin III involves several steps. One common method starts with the extraction of taxanes from the needles of Taxus canadensis. The extracted taxanes are then subjected to acetylation reactions to introduce the acetyl group at the 13th position .
Industrial Production Methods: Industrial production often involves the use of large-scale extraction and purification techniques. The process typically includes the following steps:
Extraction: Taxanes are extracted from the needles of Taxus canadensis using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Acetylation: The purified compound undergoes acetylation to introduce the acetyl group at the 13th position.
Chemical Reactions Analysis
Types of Reactions: 13-Acetyl-9-dihydrobaccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pharmaceutical Development
Intermediate for Taxol Analog Synthesis
13-Acetyl-9-dihydrobaccatin III serves as a precursor in the synthesis of paclitaxel (Taxol) and its derivatives. Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The synthesis pathways often involve converting this compound into other taxane derivatives, enhancing their potency and therapeutic profiles .
Mechanism of Action
The compound exhibits significant biological activity, particularly in cancer treatment. It modulates microtubule dynamics effectively, competing with paclitaxel for binding to tubulin. This interaction is crucial for understanding its mechanism of action and developing more effective analogs.
Anti-Cancer Properties
Research has demonstrated that this compound possesses anti-cancer properties. Its ability to inhibit cell proliferation has been observed in various cancer cell lines, suggesting potential applications in targeted cancer therapies. Studies indicate that it can induce apoptosis through the stabilization of microtubules, similar to paclitaxel but potentially with fewer side effects.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise in treating inflammatory diseases. Its anti-inflammatory effects could be beneficial in conditions such as arthritis or other chronic inflammatory disorders.
Comparative Analysis of Related Compounds
The following table summarizes key compounds related to this compound, highlighting their structural features and unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Baccatin III | Precursor to taxol; contains multiple hydroxyl groups | Direct precursor for taxol synthesis |
| Paclitaxel | Stabilizes microtubules; used in chemotherapy | Well-known anticancer drug; derived from baccatin III |
| 10-Deacetylbaccatin III | Lacks acetyl group; less potent than taxol | Intermediate in taxol biosynthesis |
| 7-Epitaxol | Modified taxol; altered side chain | Enhanced potency against certain cancer types |
The unique acetylation pattern of this compound allows it to serve as a critical intermediate for developing novel taxol derivatives with potentially improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 13-Acetyl-9-dihydrobaccatin III involves its role as a precursor to taxol. Taxol stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action is crucial in cancer treatment as it prevents the proliferation of cancer cells . The molecular targets include tubulin, a protein that forms microtubules .
Comparison with Similar Compounds
Q & A
Q. What analytical methods are recommended for identifying 13-Acetyl-9-dihydrobaccatin III in plant extracts?
Methodological Answer:
- UPLC-ESI-MS : Use Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) for structural identification. Compare retention times and mass spectra (positive ion mode) with authenticated reference standards (e.g., ChromaDex, Sigma Aldrich) and literature data .
- Chromatographic Validation : Include taxoid standards like baccatin III, 10-deacetylbaccatin III, and paclitaxel for cross-validation. Use C18 reverse-phase columns with gradients of acetonitrile/water (0.1% formic acid) for optimal separation .
- Quality Control : Validate method precision with triplicate injections and spike-recovery tests (≥95% recovery).
Q. How is this compound prepared as an analytical standard?
Methodological Answer:
- Purification : Isolate the compound from Taxus cell cultures using preparative HPLC with a phenyl-hexyl column and isocratic elution (methanol:water = 65:35) .
- Standardization : Confirm purity (≥99%) via HPLC-DAD (227 nm) and NMR spectroscopy. Store standards at -20°C in amber vials to prevent photodegradation .
- Certification : Cross-validate with commercial standards (e.g., TRC, Sigma Aldrich) using melting point analysis and FT-IR .
Q. What is the role of this compound in taxoid biosynthesis?
Methodological Answer:
- Biosynthetic Pathway : Acts as a precursor in the hydroxylation and acetylation steps leading to paclitaxel. Key enzymes include cytochrome P450 monooxygenases (e.g., CYP725A4) and acetyltransferases .
- Tracer Studies : Use C-labeled glucose in Taxus cell cultures to track incorporation into the diterpenoid backbone via radio-TLC .
- Elicitor Response : Methyl jasmonate (100 µM) enhances its production by up to 3-fold in elicited cell cultures over 7–14 days .
Advanced Research Questions
Q. How can contradictory data in structural elucidation of this compound be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine 2D NMR (e.g., H-C HMBC, COSY) with X-ray crystallography to resolve stereochemical ambiguities. For example, the C9 hydroxyl configuration can be confirmed via NOESY correlations .
- Mass Spectral Interpretation : Use high-resolution MS (HRMS) to distinguish between isobaric taxoids. The molecular ion [M+Na] at m/z 647.25 (CHO) is diagnostic .
- Comparative Analysis : Compare spectral data with synthesized analogs (e.g., 9-DHAB III) to validate assignments .
Q. What experimental strategies optimize semi-synthesis of paclitaxel analogs from this compound?
Methodological Answer:
- Protecting Groups : Use triethylsilyl (TES) protection for C7 and C10 hydroxyls to direct regioselective acylation at C13 .
- Side-Chain Coupling : Employ β-lactam synthons (e.g., N-benzoyl-(2R,3S)-phenylisoserine) with EDCI/HOBt catalysis in anhydrous DCM (yield: 60–75%) .
- Deacetylation : Optimize alkaline hydrolysis (KCO/MeOH, 0°C) to retain the C9 hydroxyl group while removing C10 acetyl .
Q. How do elicitors like methyl jasmonate enhance this compound yields in bioreactors?
Methodological Answer:
- Dose-Response Optimization : Test elicitor concentrations (10–200 µM) and exposure durations (24–72 hrs). Peak production occurs at 100 µM for 48 hrs in Taxus canadensis cultures .
- Metabolic Profiling : Use time-course LC-MS to correlate elicitor timing with taxoid accumulation. Late-stage elicitation (day 10–14) maximizes precursor availability .
- Scale-Up Challenges : Address oxygen transfer limitations in stirred-tank bioreactors by adjusting agitation rates (150–200 rpm) and sparging with 0.1 vvm O .
Q. What are the challenges in isolating this compound from complex plant matrices?
Methodological Answer:
- Matrix Interference : Remove co-eluting flavonoids and phenolics via solid-phase extraction (SPE) with C18 cartridges and 70% methanol elution .
- Displacement Chromatography : Use HP-20 resin and gradient elution (ethanol:water = 30–95%) to resolve hydrophilic taxoids. Purity post-HPLC fractions to ≥95% .
- Stability Monitoring : Assess degradation under UV light and varying pH (4–9). Stability is optimal at pH 5.0 and 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
